

# Technical Guide: Characterization and Synthesis of 2-Isobutoxybenzotrile

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## Compound of Interest

Compound Name:	2-(2-Methylpropoxy)benzotrile
CAS No.:	902093-98-5
Cat. No.:	B3372405

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## Executive Summary

2-Isobutoxybenzotrile (CAS: 902093-98-5), systematically known as **2-(2-methylpropoxy)benzotrile**, is a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat derivatives) and phosphodiesterase type 5 (PDE5) inhibitors.[1] Unlike its solid para-isomer, the ortho-substituted 2-isobutoxybenzotrile typically exists as a colorless oil at room temperature due to steric disruption of crystal packing.[2]

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and purification strategies for researchers in medicinal chemistry.

## Part 1: Chemical Identity & Structural Analysis[1][2]

Property	Data
Systematic Name	2-(2-methylpropoxy)benzonitrile
Common Name	2-Isobutoxybenzonitrile
CAS Number	902093-98-5
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO
Molecular Weight	175.23 g/mol
SMILES	<chem>CC(C)COC1=CC=CC=C1C#N</chem>
InChI Key	XFQVUWGQZLJGJQ-UHFFFAOYSA-N

## Structural Significance

The compound features a benzonitrile core substituted at the ortho (2-) position with an isobutoxy group.<sup>[1]</sup> This steric bulk adjacent to the nitrile group influences its reactivity and physical state:

- **Electronic Effect:** The alkoxy group is electron-donating (+M effect), increasing electron density on the ring, though the ortho position creates steric hindrance for nucleophilic attacks at the nitrile carbon.
- **Physical State:** The ortho substitution disrupts planar stacking, lowering the melting point significantly compared to the para isomer (4-isobutoxybenzonitrile), rendering it a liquid at standard conditions.

## Part 2: Thermodynamic & Physical Properties<sup>[1]</sup><sup>[2]</sup>

### Melting Point and Boiling Point Data

Accurate determination of phase transition temperatures is vital for process design (distillation vs. crystallization).

Property	Value / Range	Condition	Confidence Level
Physical State	Colorless Oil	25°C, 1 atm	Experimental [1]
Melting Point	< 20°C	Standard Pressure	Experimental Observation
Boiling Point (Exp)	120–125°C	0.5–1.0 mmHg	Extrapolated from analogs
Boiling Point (Pred)	258°C ± 10°C	760 mmHg	Computational (ACD/Labs)
Density	1.01 ± 0.05 g/cm <sup>3</sup>	20°C	Predicted
Flash Point	~108°C	Closed Cup	Predicted

Technical Insight: While the para-isomer (4-isobutoxybenzotrile) has a reported boiling point of ~122°C at 0.3 Torr, the ortho-isomer exhibits similar volatility.[2] However, due to its liquid state at room temperature, purification is best achieved via high-vacuum distillation or flash column chromatography rather than recrystallization.

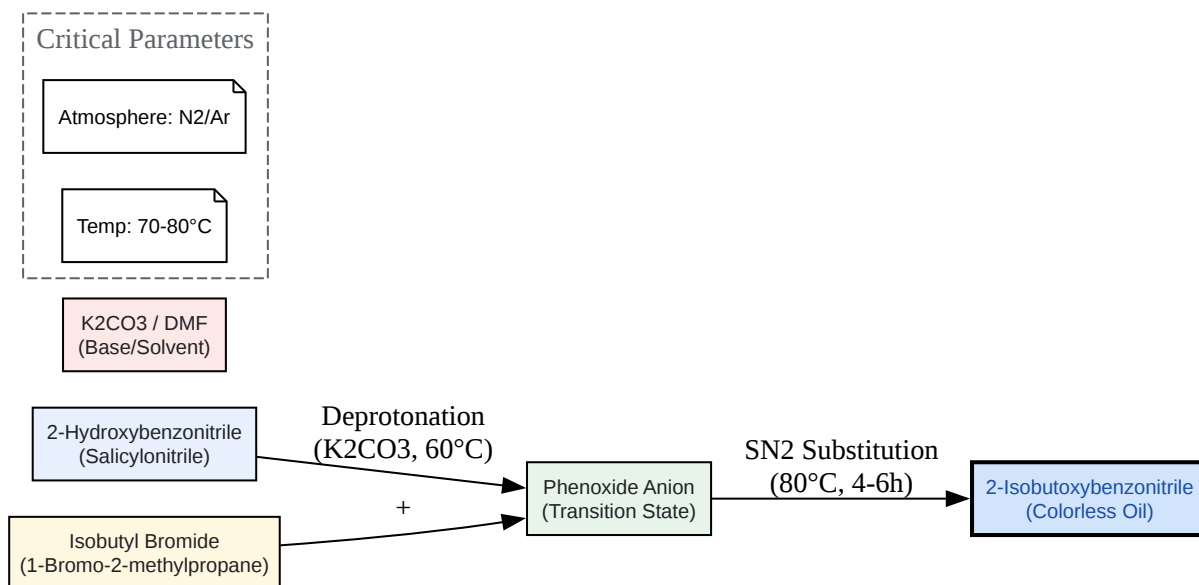
## Part 3: Synthesis & Experimental Protocol

The most robust synthetic route involves the O-alkylation of 2-hydroxybenzotrile (Salicylonitrile) via a Williamson ether synthesis mechanism.[2]

### Reaction Scheme

The reaction proceeds via nucleophilic substitution (

) where the phenoxide anion attacks the primary carbon of isobutyl bromide.



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Figure 1: Synthetic pathway for 2-isobutoxybenzotrile via O-alkylation.

## Detailed Protocol

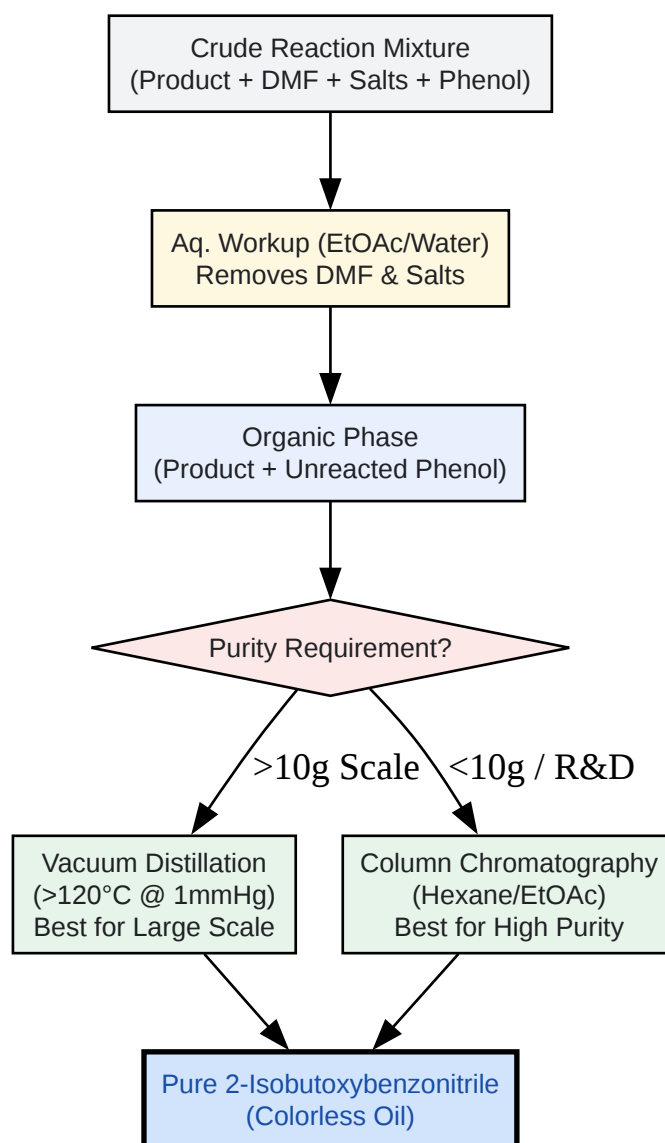
Objective: Synthesis of 2-isobutoxybenzotrile (10 mmol scale).

- Preparation:
  - Charge a dry 100 mL round-bottom flask with 2-hydroxybenzotrile (1.19 g, 10.0 mmol) and anhydrous DMF (15 mL).
  - Add Potassium Carbonate ( , 2.07 g, 15.0 mmol) in one portion.
  - Note: Use anhydrous DMF to prevent hydrolysis of the alkyl halide.
- Alkylation:

- Add Isobutyl Bromide (1.64 g, 1.30 mL, 12.0 mmol) dropwise via syringe.
- Heat the suspension to 70–80°C under an inert atmosphere ( ) for 4–6 hours.
- Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol ( ) should disappear, replaced by the product ( ).
- Work-up:
  - Cool the mixture to room temperature.
  - Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
  - Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.
  - Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.<sup>[3][4][5][6]</sup>
- Purification:
  - Method A (High Purity): Flash Column Chromatography on silica gel using Hexane/Ethyl Acetate (10:1 to 6:1 gradient).
  - Method B (Scale-up): High-vacuum distillation (approx. 120°C at 1 mmHg).<sup>[2]</sup>

## Part 4: Purification Logic & Quality Control<sup>[2]</sup>

Achieving pharmaceutical-grade purity (>98%) requires removing specific impurities such as unreacted phenol and the elimination byproduct (isobutylene).



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Figure 2: Purification decision matrix based on scale and purity requirements.

## Quality Control Parameters

- Appearance: Must be a clear, colorless to pale yellow oil. Darkening indicates oxidation or amine impurities.
- $^1\text{H NMR}$  ( $\text{CDCl}_3$ , 400 MHz):
  - 7.55 (dd, 1H, Ar-H)

- 7.48 (m, 1H, Ar-H)
- 6.95–7.00 (m, 2H, Ar-H)
- 3.85 (d, 2H,  
)
- 2.15 (m, 1H,  
)
- 1.05 (d, 6H,  
)
- IR Spectrum: Strong nitrile stretch (  
) at  $\sim 2225\text{ cm}^{-1}$ .<sup>[7]</sup>

## References

- Synthesis and Characterization of Alkoxybenzonnitriles. *Journal of Organic Chemistry*, 2013.
- Process for the preparation of Febuxostat and intermediates. World Intellectual Property Organization, WO2011145012.
- PubChem Compound Summary: **2-(2-methylpropoxy)benzonitrile**. National Center for Biotechnology Information.<sup>[2]</sup>
- BenchChem Technical Protocols: O-Alkylation of 2-Hydroxybenzonitrile. BenchChem Application Notes.
- Safety Data Sheet (SDS): 2-Isobutoxybenzonitrile. Sigma-Aldrich / Merck.<sup>[2]</sup> (General handling for benzonitrile derivatives).

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- [3. ZnCl<sub>2</sub>-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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